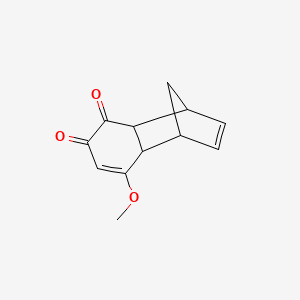
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with the molecular formula C11H10O2 It is known for its unique structure, which includes a methoxy group and a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which 8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group and the fused ring system play crucial roles in its reactivity and binding affinity. Specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the methoxy group.
Cyclopentadienebenzoquinone: Another related compound with a similar fused ring system.
1,4-Methanonaphthalene-5,8-dione: Similar in structure but with different functional groups.
Uniqueness
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
17198-13-9 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.225 |
InChI |
InChI=1S/C12H12O3/c1-15-9-5-8(13)12(14)11-7-3-2-6(4-7)10(9)11/h2-3,5-7,10-11H,4H2,1H3 |
InChI-Schlüssel |
NCIHZOMMBOXFDM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C2C1C3CC2C=C3 |
Synonyme |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-8-methoxy- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















